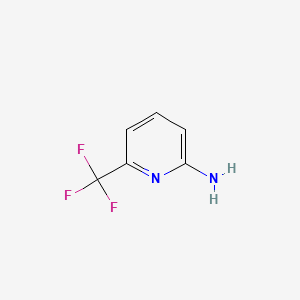

2-Amino-6-(trifluoromethyl)pyridine

Beschreibung

Significance of Trifluoromethylation in Medicinal and Agrochemical Chemistry

The introduction of a trifluoromethyl group into a pyridine (B92270) ring is a well-established strategy for optimizing the molecular properties of bioactive compounds. mdpi.com This modification can dramatically influence a molecule's efficacy and behavior, making it a favored tool for chemists in both pharmaceutical and agricultural sectors. researchoutreach.orgjst.go.jp Approximately 20% of all pharmaceuticals on the market contain fluorine, and a significant portion of these feature a trifluoromethyl group, highlighting its importance. mdpi.commdpi.com In the agrochemical industry, over half of the pesticides introduced in the last two decades are fluorinated, with about 40% of all fluorine-containing pesticides featuring a trifluoromethyl group. jst.go.jpnih.gov

Impact of Trifluoromethyl Group on Physicochemical and Biological Properties of Pyridine Derivatives

The trifluoromethyl group exerts a powerful influence on the characteristics of pyridine derivatives due to its distinct electronic and steric nature. ontosight.ai Its strong electron-withdrawing capacity, significantly higher than that of a single fluorine atom, can alter the reactivity and acidity of the parent molecule. mdpi.comontosight.ai This electronic pull can enhance interactions with biological targets, such as through improved hydrogen bonding and electrostatic interactions. mdpi.com

Key impacts of the -CF3 group include:

Enhanced Lipophilicity : The -CF3 group increases a molecule's fat-solubility, which can improve its ability to cross biological membranes and enhance in vivo uptake and transport. mdpi.com This property is crucial for the bioavailability of drugs and the effectiveness of agrochemicals.

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can prolong the half-life of a drug, reducing the required dose, or enhance the environmental persistence of a pesticide. mdpi.compmarketresearch.com

Binding Affinity : By modifying the electronic landscape of the pyridine ring, the -CF3 group can improve how a molecule binds to specific enzymes or receptors. mdpi.compmarketresearch.com It often acts as a bioisostere for a chlorine atom due to their similar steric size. mdpi.com

Conformational Changes : The introduction of a fluorine-containing moiety can have a substantial impact on the three-dimensional shape (conformation) of a molecule, which in turn affects its biological activity. jst.go.jp

Historical Context and Evolution of Trifluoromethylpyridine Derivatives in Industrial and Academic Research

The journey of trifluoromethylated compounds began long before their widespread application. The first synthesis of an aromatic compound containing a trifluoromethyl group was achieved by Frédéric Swarts in 1898. nih.gov However, the biological significance of this group wasn't explored until F. Lehmann's work in 1927 and later reports in 1958, which investigated the relationship between the trifluoromethyl group and biological activity. mdpi.comwikipedia.org

The first synthesis of trifluoromethylpyridine (TFMP) itself was reported in 1947, adapting Swarts' earlier methods to the pyridine ring system. nih.gov Early synthetic routes often involved harsh conditions, but the development of new reagents and methods, such as the McLoughlin-Thrower reaction in 1968 and the use of reagents like sodium trifluoroacetate (B77799) and trifluoromethane, expanded the toolkit for chemists. wikipedia.org

In the agrochemical sector, the introduction of Fluazifop-butyl in 1982 marked a significant milestone as the first herbicide incorporating a TFMP derivative. researchoutreach.org Since then, more than 20 new agrochemicals containing the TFMP moiety have been developed. nih.gov In the pharmaceutical industry, five drugs and two veterinary products with a TFMP group have received market approval, and numerous candidates are in clinical trials, underscoring the sustained interest in these compounds. nih.gov The demand for key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), used in producing crop protection agents, remains high. researchoutreach.orgnih.gov

Overview of 2-Amino-6-(trifluoromethyl)pyridine as a Key Heterocyclic Building Block

Within the diverse family of trifluoromethylated pyridines, this compound has emerged as a particularly valuable heterocyclic building block. myuchem.com Its structure, featuring a reactive amino group at the 2-position and the influential trifluoromethyl group at the 6-position, makes it a versatile intermediate for creating more complex molecules. researchoutreach.orgmyuchem.com

| Property | Data | Source(s) |

| Molecular Formula | C₆H₅F₃N₂ | myuchem.comsigmaaldrich.comvwr.comsigmaaldrich.comchemicalbook.comthermofisher.comnih.govthermofisher.com |

| Molecular Weight | 162.11 g/mol | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| CAS Number | 34486-24-3 | myuchem.comsigmaaldrich.comvwr.comsigmaaldrich.comchemicalbook.com |

| Melting Point | 78 - 89 °C | sigmaaldrich.comvwr.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | ~192 - 200 °C | vwr.comchemicalbook.com |

| Appearance | White to light yellow solid | sigmaaldrich.comchemicalbook.comthermofisher.com |

| IUPAC Name | 6-(trifluoromethyl)pyridin-2-amine | thermofisher.comthermofisher.com |

Role in Organic Synthesis and Pharmaceutical Intermediates

This compound is a cornerstone intermediate in the synthesis of a wide array of organic compounds, especially for the pharmaceutical and agrochemical industries. pmarketresearch.commyuchem.com The amino group provides a convenient handle for further chemical transformations, allowing for the construction of diverse molecular architectures.

It serves as a crucial starting material in the development of novel therapeutic agents. For example, it is a key scaffold used in the synthesis of kinase inhibitors, a class of drugs targeting various cancers. pmarketresearch.com The trifluoromethyl group in these drug candidates is prized for enhancing metabolic resistance and binding affinity. pmarketresearch.com Furthermore, it is used as a substrate in the one-pot synthesis of 7-aza-indoles, which are important structures in medicinal chemistry. chemicalbook.com

Emerging Applications in Advanced Materials Science

Beyond its established role in life sciences, this compound is finding new applications in the field of materials science. ontosight.aimyuchem.com Its unique combination of a fluorinated group and an aromatic heterocyclic ring makes it a candidate for creating materials with specialized properties. Researchers are exploring its use as a building block for advanced materials such as:

Fluorinated Polymers and Coatings : The incorporation of the trifluoromethyl group can impart desirable properties like thermal stability, chemical resistance, and specific surface characteristics to polymers and coatings. myuchem.com

Liquid Crystals : The rigid structure and electronic properties of the pyridine ring combined with the influence of the -CF3 group make it a useful component in the design of liquid crystalline materials. ontosight.ai

The continued exploration of this compound is expected to unveil further novel applications in functional materials. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYDQMFURPHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356271 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-24-3 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Amino 6 Trifluoromethyl Pyridine and Its Derivatives

Established Synthetic Routes to the 2-Amino-6-(trifluoromethyl)pyridine Scaffold

Several primary methodologies have been established for the synthesis of trifluoromethylpyridines, which are foundational for producing the this compound variant. These include the reaction of halogenated precursors with ammonia (B1221849), chlorine/fluorine exchange reactions, and the construction of the pyridine (B92270) ring from acyclic building blocks. nih.govjst.go.jp

A direct and common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogen atom at the 2-position of a 6-(trifluoromethyl)pyridine ring with ammonia. The most frequently used starting material for this transformation is 2-chloro-6-(trifluoromethyl)pyridine (B1580974).

The reaction is typically carried out by treating 2-chloro-6-(trifluoromethyl)pyridine with a source of ammonia, such as aqueous or anhydrous ammonia, often in a sealed vessel under pressure and at elevated temperatures. The presence of the electron-withdrawing trifluoromethyl group at the 6-position facilitates the nucleophilic attack of ammonia at the 2-position of the pyridine ring.

Detailed research findings: A study outlines the preparation of 2-hydroxy-6-trifluoromethylpyridine by reacting 2-chloro-6-trifluoromethylpyridine with an aqueous alkali metal hydroxide (B78521) in a sealed vessel at temperatures of at least 140°C. google.com While this produces the hydroxy derivative, a similar substitution principle applies for amination. The key is the displacement of the chloro group by a nucleophile, which in this case would be ammonia or an ammonia equivalent.

Table 1: Reaction Conditions for Amination of Halogeno-Trifluoromethylpyridines

| Starting Material | Reagent | Conditions | Product |

| 2-Chloro-6-(trifluoromethyl)pyridine | Ammonia | High temperature, pressure | This compound |

An important industrial route to trifluoromethylpyridines involves a two-step process starting from picoline derivatives. nih.govjst.go.jp This method first involves the chlorination of a methyl group to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine.

Specifically, 2-chloro-6-(trichloromethyl)pyridine can be synthesized and subsequently fluorinated to produce 2-chloro-6-(trifluoromethyl)pyridine. sigmaaldrich.comgoogle.com This intermediate is then subjected to amination as described in the previous section. The fluorination step is typically achieved using hydrogen fluoride (B91410) (HF) or other fluorinating agents, often in the vapor phase at high temperatures. nih.govjst.go.jp

Detailed research findings: The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) often starts from the liquid-phase chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated in the vapor phase. nih.govjst.go.jp A similar principle applies to the 6-trifluoromethyl isomer, starting from 2-picoline. A patent describes the preparation of 2-chloro-6-(trichloromethyl)pyridine by reacting 2-picoline with chlorine and a carrier gas over a catalyst at 180-320 °C. google.com Another patent details the selective chlorination of 2-(trichloromethyl)pyridine (B1595038) in the liquid state with gaseous chlorine to yield 2-chloro-6-(trichloromethyl)pyridine. google.com

Table 2: Chlorine/Fluorine Exchange Synthesis Pathway

| Precursor | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Product |

| 2-Picoline | Cl2 | 2-(Trichloromethyl)pyridine | HF | 2-(Trifluoromethyl)pyridine |

| 2-(Trichloromethyl)pyridine | Cl2 | 2-Chloro-6-(trichloromethyl)pyridine | HF | 2-Chloro-6-(trifluoromethyl)pyridine |

The construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks is a versatile strategy that allows for the introduction of various substituents onto the pyridine core. nih.govjst.go.jp This approach, often involving cyclocondensation reactions, builds the heterocyclic ring from smaller, readily available fluorinated molecules. researchoutreach.org

Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate, trifluoroacetylacetone, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. researchoutreach.org These compounds can react with a nitrogen source, such as an enamine or ammonia, to form the pyridine ring.

Detailed research findings: A study reported the synthesis of 6-trifluoromethyl pyridine derivatives through the reaction of substituted vinylogous enamines with hydroxylamine, which forms pyridine ring salts that can be further converted. rsc.org Another example is the synthesis of sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine moiety, where the pyridine sulfide (B99878) intermediate is prepared via a condensation reaction using a trifluoromethyl-containing building block. researchoutreach.org

Table 3: Common Trifluoromethyl Building Blocks for Pyridine Synthesis

| Building Block | Typical Reaction Partner |

| Ethyl 4,4,4-trifluoroacetoacetate | Enamines, Ammonia |

| Trifluoroacetylacetone | Amines, Enaminones |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 1-Acetylguanidine |

| β-CF3-acrylonitrile | Oxime esters (with Cu catalyst) |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound and its derivatives, one-pot procedures have been developed that combine multiple reaction steps without the isolation of intermediates. mdpi.comclockss.org

For instance, this compound itself is used as a substrate in the one-pot synthesis of the corresponding 7-aza-indole. chemicalbook.comsigmaaldrich.com This highlights its utility as a building block for more complex heterocyclic systems in streamlined synthetic processes.

Detailed research findings: A one-pot synthesis for N2-aminoprotected 6-substituted 4-trifluoromethyl-2-acetylaminopyrimidines has been reported from the reaction of substituted 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones with 1-acetylguanidine. researchgate.net While this produces a pyrimidine, similar strategies can be envisioned for pyridine synthesis. Another study describes a one-pot synthesis of trifluoroacetimidoyl halides, which are versatile intermediates. acs.org

Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of more complex and functionally diverse derivatives. The primary site for derivatization is the amino group, which can undergo a wide range of chemical transformations.

The amino group at the 2-position of this compound is a nucleophilic center that can readily react with various electrophiles. This allows for the introduction of a wide array of functional groups and the construction of more elaborate molecular architectures.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

Coupling Reactions: The amino group can be a directing group or a reactive partner in cross-coupling reactions to form C-N bonds.

Detailed research findings: The derivatization of amino groups is a fundamental aspect of medicinal chemistry. Reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have been used for the derivatization of amino acids, showcasing a method that could be applied to this compound. researchgate.net The synthesis of 2-amino-3-iodo-6-(trifluoromethyl)pyridine (B1409161) is achieved through the halogenation of this compound, demonstrating that the amino group can direct further substitution on the pyridine ring. This iodo-derivative can then participate in cross-coupling reactions.

Table 4: Examples of Derivatization Reactions of the Amino Group

| Reagent Type | Reagent Example | Product Type |

| Acid Chloride | Acetyl chloride | Amide |

| Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |

| Sulfonyl Chloride | Tosyl chloride | Sulfonamide |

| Halogenating Agent | Iodine | Iodo-aminopyridine |

Introduction of Carboxyl and Carbonyl Functionalities

The incorporation of carboxyl and carbonyl groups into the this compound scaffold is a key step in creating a wide array of functionalized derivatives. These groups serve as versatile handles for further chemical transformations.

One approach involves the synthesis of related precursors that already contain these functionalities. For example, 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been synthesized and used as a building block. researchgate.net The nitrile groups can be hydrolyzed to carboxylic acids or converted to other carbonyl-containing moieties. Another relevant precursor is 6-Trifluoromethylpyridine-2-carbonyl chloride, which provides a direct method for introducing an acyl group. sigmaaldrich.com

More complex structures, such as 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, demonstrate the integration of a carboxyl group within a fused heterocyclic system. researchgate.net The synthesis of β-pyridyl α-amino acids also showcases methods for introducing carboxyl functionalities onto pyridine rings, often involving multi-step sequences starting from protected amino acids. acs.org For instance, a synthetic route might start with an L-aspartic acid derivative, which is converted into a β-ketophosphonate ester. acs.org This intermediate can then undergo a Horner-Wadsworth-Emmons reaction and subsequent cyclization to form the functionalized pyridine ring. acs.org

| Precursor Compound | Functional Group | Synthetic Utility |

| 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile | Nitrile (precursor to Carboxyl) | Building block for highly substituted pyridines. researchgate.net |

| 6-Trifluoromethylpyridine-2-carbonyl chloride | Carbonyl Chloride | Direct acylation agent. sigmaaldrich.com |

| 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Carboxylate | Component of fused heterocyclic systems. researchgate.net |

| Enone-derived α-amino acid | Carbonyl, Carboxyl | Intermediate for β-pyridyl α-amino acids. acs.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-type chemistry)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and synthesizing complex pyridine derivatives. libretexts.orgyonedalabs.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org

In the context of this compound chemistry, Suzuki-type reactions are employed to introduce aryl or other organic fragments to the pyridine ring. A common strategy involves using a halogenated pyridine derivative, such as 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine, as the electrophilic partner. Reaction with various arylboronic acids in the presence of a palladium catalyst and a base yields the corresponding arylated pyridine. researchgate.netacs.org

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound reacts with the palladium(II) complex, transferring the organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The efficiency and selectivity of these reactions can be influenced by the choice of ligands, base, and solvent. nih.gov For instance, the synthesis of triaryl α-amino acids with a pyridine core has been achieved through a late-stage Suzuki-Miyaura coupling to install the final aryl ring. acs.org

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Halogenated Pyridine, Arylboronic Acid | Palladium Catalyst (e.g., PdCl₂, Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | Aryl-substituted Pyridines |

Solid-Phase Synthesis Techniques for Pyridine-Based Derivatives

Solid-phase synthesis offers a streamlined approach for the preparation of pyridine derivatives, facilitating purification and enabling the creation of compound libraries. acs.org This technique involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a series of reactions. Intermediates remain bound to the support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.

A general solid-phase synthesis of 2,4,6-trisubstituted pyridines involves several key steps:

An α,β-unsaturated carbonyl compound is attached to a solid support. acs.org

A Michael reaction with a trimethylsilyl (B98337) enol ether forms a 1,5-pentanedione intermediate. acs.org

Cyclization with ammonium (B1175870) acetate (B1210297) yields the pyridine ring. acs.org

The final product is cleaved from the solid support.

This methodology allows for the independent variation of substituents around the pyridine core, making it suitable for combinatorial chemistry. acs.org More specifically, the immobilization of a trifluoromethyl-substituted pyridine-oxazoline ligand has been achieved on a PS–PEG TentaGel S NH₂ support. acs.org This creates a stable heterogeneous catalyst that can be used in reactions like the asymmetric addition of arylboronic acids, combining the benefits of solid-phase techniques with catalysis. acs.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable processes. wikipedia.org Key areas of focus include the use of sustainable methodologies, safer solvents, and strategies for waste reduction. researchgate.net

Sustainable Methodologies and Solvent Selection

Sustainable synthetic methods aim to reduce energy consumption, use renewable resources, and employ catalytic over stoichiometric reagents.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. Solvent-free MCRs using recyclable catalysts have been developed for pyridine synthesis. wpmucdn.com

Catalysis: The use of efficient and recyclable catalysts, including metal-organic frameworks (MOFs) or iron-based catalysts, aligns with green chemistry principles by enabling milder reaction conditions and reducing waste. wpmucdn.comrsc.org

Solvent selection is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives are increasingly being explored:

Water and Ethanol: These are considered green solvents and have been used in various pyridine syntheses, including multicomponent reactions. researchgate.netnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies purification. wpmucdn.com

Biphasic Systems: Certain functionalized pyridines can be used in biphasic systems, allowing for easy separation and recycling of the solvent and catalyst, which reduces the need for energy-intensive distillation. biosynce.com

| Green Approach | Example Application in Pyridine Synthesis | Benefit |

| Microwave Irradiation | One-pot, four-component reaction. nih.govacs.org | Reduced reaction time, high yields. |

| Recyclable Catalysts | Use of Zn(II) or Cd(II) MOFs. wpmucdn.com | Catalyst can be recovered and reused. |

| Green Solvents | Ethanol/Water mixtures. researchgate.net | Reduced environmental impact. |

| Solvent-Free Reactions | Multicomponent synthesis of 2-amino-6-(alkylthio)pyridines. wpmucdn.com | Waste minimization, simplified process. |

Waste Minimization and Atom Economy Considerations

Waste minimization is a cornerstone of green chemistry. This can be achieved through several strategies:

One-Pot Reactions: Performing multiple reaction steps in a single vessel, known as a one-pot reaction, avoids the workup and purification of intermediate compounds. nih.gov This saves time, reduces solvent use, and minimizes waste.

Recyclable Reagents and Catalysts: Designing processes where catalysts and other reagents can be recovered and reused is a key strategy for waste reduction. researchgate.netwpmucdn.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, with minimal formation of byproducts. nih.gov For example, addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions have lower atom economies.

In the context of Suzuki-Miyaura couplings, the use of potassium organotrifluoroborate salts instead of traditional boronic acids or esters can improve atom economy, as the diols used to make boronate esters add to the waste stream. nih.gov The calculation of atom economy for synthetic routes is a useful metric for evaluating their "greenness." researchgate.net

Advanced Spectroscopic and Computational Analysis of 2 Amino 6 Trifluoromethyl Pyridine and Analogs

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Amino-6-(trifluoromethyl)pyridine, while not extensively documented in dedicated publications, can be reliably predicted and understood through the analysis of analogous compounds and computational studies. For instance, studies on similar molecules like 2-amino-5-chloropyridine (B124133) (2A5CP) and 2-amino-6-chloropyridine (B103851) (2A6CP) have been conducted, providing a solid foundation for comparison. core.ac.uk The FT-IR spectra for these analogs were recorded in the 4000–400 cm⁻¹ range. core.ac.uk

Key vibrational modes expected in the FT-IR spectrum of this compound include the N-H stretching vibrations of the amino group, typically observed in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. core.ac.uk The C-C and C-N stretching vibrations within the pyridine (B92270) ring are expected to appear in the 1650-1400 cm⁻¹ region. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group will significantly influence the vibrational frequencies of the pyridine ring and the amino group. The characteristic vibrations of the CF₃ group itself, including symmetric and asymmetric stretching modes, are expected in the 1350-1100 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FT-IR spectroscopy, FT-Raman spectroscopy offers valuable insights into the vibrational modes of a molecule, particularly for non-polar bonds. For analogs such as 2A5CP and 2A6CP, FT-Raman spectra were recorded in the 4000–100 cm⁻¹ range. core.ac.uk

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be prominent. The C-C stretching vibrations of the ring, often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. The symmetric CF₃ stretching vibration is also expected to be a characteristic and strong band. The N-H stretching vibrations of the amino group will also be present, though often with lower intensity compared to the FT-IR spectrum.

Assignment of Vibrational Frequencies and Modes

The precise assignment of vibrational frequencies to specific molecular motions is achieved through a combination of experimental data and computational methods, primarily Density Functional Theory (DFT). DFT calculations, often using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the prediction of vibrational frequencies and their corresponding intensities. core.ac.uk

For related molecules like 2-amino-3-chloro-5-trifluoromethyl pyridine, DFT calculations have been successfully employed to assign the vibrational modes. aip.org A similar approach can be applied to this compound. The calculated frequencies are typically scaled to correct for anharmonicity and computational approximations, providing a reliable match with experimental data.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Based on Analog and Computational Data)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | ~3500 | ~3500 | νₐ(NH₂) |

| N-H Symmetric Stretch | ~3400 | ~3400 | νₛ(NH₂) |

| C-H Stretch | ~3080 | ~3080 | ν(C-H) |

| C=C/C=N Ring Stretch | ~1620 | ~1620 | ν(Ring) |

| NH₂ Scissoring | ~1600 | ~1600 | δ(NH₂) |

| C-C/C-N Ring Stretch | ~1570 | ~1570 | ν(Ring) |

| C-F Asymmetric Stretch | ~1320 | - | νₐ(CF₃) |

| C-F Symmetric Stretch | ~1150 | ~1150 | νₛ(CF₃) |

| Ring Breathing | - | ~1000 | ν(Ring) |

| C-H Out-of-plane Bend | ~850 | ~850 | γ(C-H) |

| CF₃ Deformation | ~750 | ~750 | δ(CF₃) |

Note: These are predicted values based on data from analogous compounds and computational models. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the amino and trifluoromethyl substituents on the pyridine ring. The electron-donating amino group will cause an upfield shift (lower ppm) of the ring protons, particularly those at the ortho and para positions, while the electron-withdrawing trifluoromethyl group will induce a downfield shift (higher ppm).

In the ¹H NMR spectrum, the protons on the pyridine ring will appear as a set of coupled multiplets. The chemical shifts can be predicted based on data from similar compounds. For instance, in 2-amino-6-methylpyridine, the ring protons appear in the range of 6.1-7.2 ppm. chemicalbook.com For this compound, the protons are expected to be shifted further downfield due to the -CF₃ group. The amino protons will typically appear as a broad singlet.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will be influenced by the substituents, with the carbon bearing the amino group shifted upfield and the carbon bearing the trifluoromethyl group shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.5 - 6.8 | 108 - 112 |

| H-4 | 7.4 - 7.7 | 140 - 144 |

| H-5 | 6.6 - 6.9 | 110 - 114 |

| NH₂ | 4.5 - 5.5 (broad) | - |

| C-2 | - | 158 - 162 |

| C-3 | - | 108 - 112 |

| C-4 | - | 140 - 144 |

| C-5 | - | 110 - 114 |

| C-6 | - | 148 - 152 (q) |

| CF₃ | - | 120 - 124 (q) |

Note: These are predicted values based on data from analogous compounds and general substituent effects. 'q' denotes a quartet multiplicity. Actual experimental values may vary.

Elucidation of Molecular Structure via NMR

The complete elucidation of the molecular structure of this compound is achieved through a combination of 1D and 2D NMR experiments. While ¹H and ¹³C NMR provide information on the chemical environments of the nuclei, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish the connectivity between protons and carbons.

A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring, confirming their relative positions. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals. Furthermore, long-range heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivities over two or three bonds, confirming the placement of the substituents on the pyridine ring. The characteristic quartet of the C-6 carbon in the ¹³C NMR spectrum, coupled with its HMBC correlations to the ring protons, would definitively confirm the position of the trifluoromethyl group.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the molecular properties of compounds like this compound from a theoretical standpoint. These methods allow for the prediction of molecular structure, electronic characteristics, and spectroscopic behavior, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to model the electronic structure of molecules. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, negative potential regions (typically colored red to yellow) indicate areas prone to electrophilic attack, while positive potential regions (colored blue) signify areas susceptible to nucleophilic attack. researchgate.netnih.gov

For a molecule like this compound, the MEP surface would likely show a high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their role as hydrogen-bond acceptors and sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. The electron-withdrawing trifluoromethyl group would significantly influence the electron distribution across the pyridine ring. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting the reactivity of the molecule. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group. researchgate.net The energy gap and the distribution of these orbitals dictate the molecule's electronic transitions and its behavior in chemical reactions. nih.gov

Table 1: Key Molecular Properties Derived from FMO Analysis

| Property | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. | Indicates the electron-donating capability of the molecule. A higher E(HOMO) value suggests a stronger tendency to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. | Indicates the electron-accepting capability. A lower E(LUMO) value suggests a greater propensity to accept electrons, influenced by the -CF₃ group. |

| HOMO-LUMO Energy Gap | ΔE = E(LUMO) – E(HOMO); a measure of chemical reactivity and kinetic stability. | A larger gap implies higher stability and lower reactivity. This value helps in predicting the molecule's behavior in charge-transfer interactions. researchgate.net |

| Global Electrophilicity (ω) | A measure of the energy lowering of a system when it acquires additional electronic charge from the environment. | Quantifies the molecule's ability to act as an electrophile. |

| Global Hardness (η) | Resistance of a molecule to change its electron distribution or charge transfer. Calculated as (E(LUMO) - E(HOMO))/2. | A harder molecule has a larger HOMO-LUMO gap and is less reactive. |

| Global Softness (S) | The reciprocal of global hardness (S = 1/η); measures the capacity of a molecule to receive electrons. | A softer molecule is more polarizable and more reactive. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (single, double, etc.). wisc.edumpg.de This method is particularly useful for quantifying electron delocalization and understanding hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled orbitals with adjacent empty (antibonding) orbitals. wisc.edu

For this compound, NBO analysis would quantify the occupancy of the nitrogen lone pair orbitals, the σ and π bonds of the pyridine ring, and the bonds within the amino and trifluoromethyl groups. A key aspect would be the investigation of intramolecular charge transfer, for instance, from the lone pair of the amino nitrogen to the antibonding orbitals (π*) of the pyridine ring. These interactions stabilize the molecule and influence its geometry and reactivity. The analysis provides a quantitative basis for the Lewis structure representation of the molecule. mpg.de

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

Predicting NMR spectra with high accuracy is a significant achievement of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR chemical shifts. imist.ma This method, typically employed within a DFT framework (DFT-GIAO), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. rsc.orgnih.gov

To obtain the final chemical shifts (δ), the calculated isotropic shielding values (σ_iso) of the target molecule are referenced against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_ref - σ_iso. github.io The accuracy of the prediction depends on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. acs.org For nitrogen-containing heterocyles, the DFT-GIAO approach has proven highly effective in predicting ¹H, ¹³C, and ¹⁵N chemical shifts, which can be crucial for confirming the structure of regioisomers or tautomers. rsc.org

Table 2: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Shifts

| Carbon Atom Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated σ_iso (ppm) | Hypothetical Calculated δ (ppm) |

| C2 (bearing -NH₂) | 158.0 | 25.5 | 158.2 |

| C3 | 108.5 | 75.0 | 108.7 |

| C4 | 138.2 | 45.3 | 138.4 |

| C5 | 105.1 | 78.4 | 105.3 |

| C6 (bearing -CF₃) | 149.5 (q) | 34.1 | 149.6 |

| -CF₃ | 122.0 (q) | 61.5 | 122.2 |

| Note: This table is for illustrative purposes only. The calculated δ values are obtained by referencing against a calculated TMS shielding constant (e.g., σ_ref ≈ 183.7 ppm). The 'q' denotes a quartet splitting pattern due to C-F coupling. |

Thermodynamic Properties Calculation

Computational methods can also be used to predict the standard thermodynamic properties of a molecule in the gas phase. These calculations are typically performed after a frequency analysis, which confirms that the optimized geometry is a true energy minimum. From the vibrational frequencies, one can calculate key thermodynamic parameters at a given temperature and pressure.

The calculated properties include:

Zero-point vibrational energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process (G = H - TS).

These calculations are valuable for predicting the stability of different isomers or conformers and for understanding the thermodynamics of reactions involving the compound.

Molecular Dynamics Simulations for Conformational Stability and Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not prevalent in publicly accessible literature, the principles of this powerful computational technique allow for a robust theoretical analysis of its conformational landscape and interaction potential. MD simulations model the atomic-level movement and interactions of a molecule over time, providing deep insights into its dynamic behavior, structural stability, and non-covalent interactions with itself or surrounding molecules (e.g., solvents or biological macromolecules). researchgate.netyoutube.com

The application of MD simulations to this compound would be instrumental in understanding how its distinct functional groups—the amino group, the trifluoromethyl group, and the pyridine ring—dictate its three-dimensional structure and its interactions with its environment. acs.orgacs.org Such simulations typically involve defining a force field (a set of parameters describing the potential energy of the system), solvating the molecule in a simulated box of water or another solvent, and then calculating the trajectory of each atom over a set of time steps. nih.gov

Conformational Stability

The conformational stability of this compound is largely determined by the rotation around the single bonds connecting the amino (-NH₂) and trifluoromethyl (-CF₃) groups to the pyridine ring.

Rotation of the Amino Group: The primary conformational flexibility would arise from the rotation of the amino group. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable orientations. It is expected that the orientation of the amino group's hydrogen atoms relative to the pyridine ring nitrogen and the bulky trifluoromethyl group is a key determinant of stability. Intramolecular hydrogen bonding between one of the amino hydrogens and the pyridine nitrogen is a possibility that would significantly restrict conformational mobility and stabilize a specific planar or near-planar conformation. nih.gov

Rotation of the Trifluoromethyl Group: The trifluoromethyl group can also rotate around the C-C bond. While this rotation is generally considered to have a low energy barrier, MD simulations can quantify this and determine if any specific staggered or eclipsed conformations are preferred, which could influence the molecule's dipole moment and interaction patterns.

An illustrative representation of potential stable conformers and their relative energies, as would be determined by computational methods, is presented below.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer ID | Dihedral Angle (N-C2-C(CF₃)-F) | Dihedral Angle (C6-N-C2-C3) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conf-1 | 60° (Staggered) | 0° (Planar) | 0.00 | 75% |

| Conf-2 | 0° (Eclipsed) | 0° (Planar) | 2.5 | 15% |

| Conf-3 | 60° (Staggered) | 180° (Planar, anti) | 1.8 | 10% |

| Note: This table is a hypothetical representation of data that would be generated from a molecular dynamics or quantum mechanics study. The values are for illustrative purposes only. |

Intermolecular Interactions

MD simulations are exceptionally well-suited for characterizing the complex web of intermolecular interactions that this compound can form. These interactions are critical for understanding its behavior in solution and its potential to bind to biological targets. nih.gov

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine nitrogen and the fluorine atoms of the -CF₃ group). nih.govacs.org MD simulations can quantify the strength, geometry, and lifetime of these hydrogen bonds. youtube.com The primary interactions would include:

N-H···N: Hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, leading to dimer formation or extended chains.

N-H···F: The amino group can also donate a hydrogen bond to a fluorine atom of a neighboring trifluoromethyl group. researchgate.net

C-H···N/F: Weaker hydrogen bonds involving the aromatic C-H groups of the pyridine ring are also possible. rsc.orgresearchgate.net

A summary of the types of intermolecular interactions and their expected relative contributions, which could be calculated from MD simulations, is provided below.

Table 2: Predicted Intermolecular Interaction Contributions for this compound

| Interaction Type | Description | Predicted Contribution to Stability |

| Hydrogen Bonding | N-H···N interactions between the amino group and pyridine ring. | High |

| Dipole-Dipole | Resulting from the large dipole moment induced by the -CF₃ group. | High |

| π-π Stacking | Interaction between the aromatic pyridine rings of adjacent molecules. | Medium |

| Weak H-Bonds | Involving C-H donors and Fluorine acceptors (C-H···F). | Low to Medium |

| van der Waals | General dispersion forces. | Medium |

| Note: This table is illustrative and based on the analysis of functional groups present in the molecule. The relative contributions are qualitative predictions. |

Applications in Biological and Pharmaceutical Research

Role as a Pharmacological Scaffold and Intermediate for Bioactive Compounds

The 2-Amino-6-(trifluoromethyl)pyridine moiety serves as a foundational building block for synthesizing more complex molecules with desired biological activities. The presence of the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. nih.gov This has led to its use in creating a range of compounds for pharmaceutical and agricultural applications. nih.govjst.go.jp

The 6-(trifluoromethyl)pyridine structure is a key component in modern agrochemicals. nih.govsemanticscholar.org Since 1990, there has been an increase in the development of agrochemicals containing this particular substitution pattern. nih.govjst.go.jp An example of a commercial insecticide built upon this scaffold is Sulfoxaflor, which targets sap-feeding pests. researchoutreach.org The synthesis of such agrochemicals leverages trifluoromethyl-containing building blocks to construct the final active ingredients. researchoutreach.org Research has also focused on creating novel insecticides by incorporating the trifluoromethyl pyridine (B92270) skeleton into more complex structures, such as those containing a 1,3,4-oxadiazole moiety, which have shown good insecticidal activity against pests like Mythimna separata and Plutella xylostella. nih.gov

In pharmaceutical research, this compound is utilized as a starting material or intermediate for the synthesis of potential therapeutic agents. nih.govpipzine-chem.com It is particularly noted for its application in the development of anti-cancer drugs, where its structure is used to build molecules that can effectively interact with biological targets in cancer cells. pipzine-chem.com The incorporation of this pyridine derivative into larger molecules is a strategy employed to discover and optimize new drug candidates.

Investigations into Biological Activities of Derivatives

Derivatives synthesized from this compound have been the subject of significant investigation to determine their biological and pharmacological effects, particularly in the field of oncology.

Scientific studies have demonstrated that derivatives of this compound possess potent anticancer properties. These compounds have shown the ability to inhibit the growth of various human cancer cell lines, sometimes at nanomolar concentrations.

A series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridine derivatives were evaluated by the National Cancer Institute (NCI) for their anticancer activity. nih.gov Many of these compounds exhibited excellent growth inhibition, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar to nanomolar range. nih.govresearchgate.net One of the most potent compounds, a 2,6-dichlorobenzaldehydehydrazone derivative, inhibited the growth of all tested cancer cell lines with nanomolar potency. nih.govresearchgate.net This compound was selected by the NCI for further in vivo testing. nih.gov

Another study focused on 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines, which showed modest cytotoxic activity against a panel of six human cancer cell lines: U251 (glioma), PC-3 (prostate), K-562 (leukemia), HCT-15 (colon), MCF7 (breast), and SK-LU-1 (lung). nih.gov

Table 1: Growth Inhibition (GI50) Data for a Potent 2-Arylamino-6-(trifluoromethyl)pyridine Derivative

Data derived from studies on 2,6-dichlorobenzaldehydehydrazone derivative of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridine. nih.gov

Investigations into the mechanism of action of these compounds have revealed specific cellular effects. For instance, certain 6-substituted 2-(N-trifluoroacetylamino)imidazopyridine derivatives were found to induce cell cycle arrest in the G2/M phase in the SK-LU-1 human lung cancer cell line. nih.gov This effect suggests that the compounds may exert their anticancer activity through the inhibition of cyclin-dependent kinases (CDK), specifically CDK-1 and CDK-2, which are crucial for cell cycle progression. nih.gov

Compound Names

Antifungal and Antiviral Activities

Derivatives of this compound have demonstrated significant promise as both antifungal and antiviral agents. The unique combination of the pyridine ring, an amino group, and an electron-withdrawing trifluoromethyl group contributes to their biological efficacy. nih.gov

In antifungal research, various pyridine derivatives have been synthesized and tested against pathogenic fungi. For instance, a series of 2-amino-5-substituted pyridine derivatives were evaluated against phytopathogenic fungi, revealing that specific substitutions on the pyridine ring could enhance fungicidal activity. researchgate.net Similarly, novel trifluoromethyl-substituted chalcone derivatives have been evaluated for their activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov

In the realm of antiviral research, compounds derived from this scaffold have shown potent activity. A notable study focused on 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which were identified as dual inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. mdpi.com Further research into trifluoromethylpyridine piperazine derivatives has identified compounds with significant antiviral activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov One of the most effective compounds, A16 , demonstrated superior protective activity against TMV compared to the commercial agent ningnanmycin. nih.gov

Table 1: Antifungal and Antiviral Activities of this compound Derivatives

| Compound Class | Specific Derivative Example | Target Organism | Key Findings |

| 2-(Arylamino)nicotinic Acids | Compound 21 | HIV-1 | Inhibited RNase H function (IC50 of 14 µM) and viral replication with a selectivity index >10. mdpi.com |

| Trifluoromethylpyridine Piperazines | Compound A16 | Tobacco Mosaic Virus (TMV) | Showed potent protective activity with an EC50 of 18.4 µg/mL, outperforming ningnanmycin. nih.gov |

| Trifluoromethylpyridine Piperazines | Compound A16 | Cucumber Mosaic Virus (CMV) | Exhibited protective activity with an EC50 of 347.8 µg/mL. nih.gov |

Influence on Plant Growth and Disease Resistance

The trifluoromethylpyridine structure is a key component in modern agrochemicals, contributing to the development of compounds that protect crops from various pests and diseases. nih.gov Beyond direct antimicrobial action, certain derivatives of this compound function as plant activators, enhancing the plant's own defense mechanisms.

A series of novel trifluoromethylpyridine piperazine derivatives have been shown to induce systemic acquired resistance (SAR) in plants. nih.govfrontiersin.org This is a "priming" effect where the plant's defense systems are triggered, leading to a more robust and rapid response to subsequent pathogen attacks. Studies on these compounds, particularly derivative A16 , have shown that they can stimulate the activity of key defense-related enzymes. nih.govfrontiersin.org

Key defense enzymes induced by these derivatives include:

Superoxide Dismutase (SOD): An antioxidant enzyme that protects the plant from oxidative stress during infection.

Polyphenol Oxidase (PPO): Involved in the production of compounds that can be toxic to pathogens.

Phenylalanine Ammonialyase (PAL): A crucial enzyme in the phenylpropanoid biosynthetic pathway, which produces antimicrobial compounds and strengthens plant cell walls. nih.govfrontiersin.org

By activating these pathways, these compounds help plants resist viral infections from pathogens like TMV and CMV without acting as conventional pesticides that directly target the virus. This approach offers a promising strategy for sustainable agriculture. frontiersin.org

Mechanistic Insights into Bioactivity

Understanding how these compounds exert their effects at a molecular level is crucial for the development of more potent and specific agents. Research has employed computational and experimental methods to elucidate these mechanisms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

This method has been applied to understand the bioactivity of closely related compounds. For example, molecular docking analysis was used to evaluate the antitumor activity of 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP) . The study revealed its inhibitory potential against the colony-stimulating factor 1 (CSF1) receptor, a gene implicated in certain tumors. nih.gov In other research, docking studies of quinazolinone-based pyridine derivatives helped to rationalize their antimycobacterial activity by showing how they bind within the active site of the mycobacterial membrane protein Large 3 (MmpL3). researchgate.net These computational studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, which is essential for biological activity. mdpi.com

Table 2: Examples of Molecular Docking Studies on Trifluoromethylpyridine Derivatives

| Compound Studied | Protein Target | Key Finding |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTP) | Colony-Stimulating Factor 1 (CSF1) | Demonstrated better inhibitory nature, suggesting potential as an antitumor agent. nih.gov |

| Quinazolinone-based pyridine derivatives | Mycobacterial Membrane Protein Large 3 (MmpL3) | Revealed binding patterns that provide a structural rationale for anti-tuberculosis activity. researchgate.net |

| Pyridine derivatives | Epidermal Growth Factor Receptor (EGFR) | Assessed inhibitory activities against both wild type and mutant forms of the enzyme. nih.gov |

Hydrogen Bonding and Other Intermolecular Interactions

Hydrogen bonds are critical non-covalent interactions that govern molecular recognition in biological systems. The structure of this compound contains several key functional groups capable of forming these bonds: the amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Studies on 2-aminopyridine and its derivatives have shown their capacity to form robust N–H⋯N hydrogen bonds, leading to the self-assembly of complex supramolecular structures. rsc.org The 2-aminopyridine·2-pyridone complex, for instance, is linked by N−H···O=C and N−H···N hydrogen bonds, serving as a model for the Watson-Crick base pairing seen in DNA. acs.org The presence of the highly electronegative trifluoromethyl (-CF3) group can also influence these interactions. The fluorine atoms can participate in weaker hydrogen bonds and other electrostatic interactions, which can be crucial for binding to a biological target. mdpi.com For example, the trifluoromethyl group is thought to contribute to the formation of hydrogen bonds necessary for blocking viral enzymes like reverse transcriptase. mdpi.com

In Vitro and In Vivo Biological Assay Methodologies

A variety of standardized experimental assays are used to determine the biological activity of this compound derivatives.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish.

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) is a common assay used to determine the lowest concentration of a compound that prevents visible growth of a microorganism. This method is widely used to evaluate the antibacterial and antifungal efficacy of new pyridine derivatives. core.ac.ukresearchgate.net

Cytotoxicity Assays: To assess anticancer potential, compounds are tested against various human cancer cell lines (e.g., MCF-7 for breast cancer, HEPG2 for liver cancer). The MTT assay is a colorimetric method frequently used to measure the metabolic activity of cells, which indicates cell viability and allows for the calculation of IC50 values (the concentration required to inhibit 50% of cell growth). nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as the HIV-1 reverse transcriptase or EGFR kinase. mdpi.comnih.gov

In Vivo Assays: These experiments are conducted within a whole, living organism, such as a laboratory animal or a plant.

Animal Models: To evaluate properties like anti-inflammatory or anticancer activity, compounds may be administered to rodents, and physiological responses are measured over time. researchgate.net

Plant-Based Assays: For agricultural applications, the antiviral efficacy of compounds is tested on living plants. This involves applying the compound and then inoculating the plant with a virus like TMV. The level of protection is then assessed by observing disease symptoms and measuring viral load. nih.govfrontiersin.org Furthermore, the induction of defense mechanisms is confirmed by extracting enzymes like SOD, PPO, and PAL from treated plant tissues and measuring their activity levels. nih.govfrontiersin.org

Catalytic Applications and Materials Science Integration

Use as a Catalyst or Ligand in Organic Transformations

The presence of two potential coordination sites—the pyridine (B92270) ring nitrogen and the exocyclic amino group—allows 2-Amino-6-(trifluoromethyl)pyridine to function effectively as a ligand in the formation of metal complexes. These complexes can act as catalysts in a variety of organic reactions. The amino-pyridine scaffold is a well-established framework in the development of base metal catalysts. nsf.govumn.edu

While primarily utilized as a building block, this compound serves as a key substrate in specialized synthetic applications. It is notably used in the one-pot synthesis of its corresponding 7-aza-indole. sigmaaldrich.comchemicalbook.com This transformation highlights its role as a precursor for more complex heterocyclic structures.

The broader class of aminopyridine ligands has found extensive use in various catalytic processes. For instance, iron(II) complexes featuring aminopyridine ligands are effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. nsf.govumn.edu In this context, the electronic properties of the ligand are crucial for modulating the catalyst's activity. The strong electron-withdrawing nature of the trifluoromethyl group in this compound would be expected to significantly influence the redox potential of a coordinated metal center, thereby affecting the catalytic cycle.

Furthermore, palladium(II) complexes bearing pyridine-type ligands are known to be efficient pre-catalysts for fundamental carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic activity in these systems is often dependent on the electronic nature of the substituents on the pyridine ring. acs.org Derivatives of the related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have also been shown to act as co-initiators in cationic photopolymerization processes, demonstrating the potential for aminopyridines to participate directly in reaction initiation. mdpi.com

Table 1: Examples of Catalytic Systems Using Aminopyridine-type Ligands

| Catalyst/Ligand Type | Metal Center | Catalytic Application | Reference |

| Amino-pyridine Complexes | Iron(II) | Atom Transfer Radical Polymerization (ATRP) of styrene | nsf.govumn.edu |

| Pyridine Ligand Complexes | Palladium(II) | Suzuki–Miyaura and Heck cross-coupling reactions | acs.org |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | N/A (Co-initiator) | Cationic photopolymerization | mdpi.com |

This compound possesses the key features of a bidentate chelating ligand through its pyridine nitrogen and amino group. The design of ligands based on this scaffold allows for the fine-tuning of the steric and electronic environment around a metal center. The trifluoromethyl group exerts a powerful negative inductive effect, which reduces the electron density on the pyridine ring and lowers the basicity of the pyridine nitrogen. This electronic modification can stabilize metal complexes in lower oxidation states and influence their reactivity.

Studies on related amino-pyridine iron(II) complexes have shown that the nature of the substituents on the ligand scaffold is critical for catalytic performance in processes like ATRP. nsf.govumn.edu Similarly, research on transition metal complexes constructed from pyridine-amino acid Schiff bases demonstrates the versatility of this class of ligands in forming diverse coordination structures, including 3D network and supramolecular network structures, with applications in fluorescence sensing and catalysis. researcher.liferesearchgate.net The coordination of this compound to a metal would likely involve the formation of a stable five-membered chelate ring, a common motif in coordination chemistry that enhances complex stability.

Incorporation into Advanced Materials

The development of advanced functional materials is a significant area of modern chemistry, with applications ranging from electronics to medicine. Pyridine derivatives are integral components in the synthesis of such materials, including conducting polymers and luminescent compounds. nih.gov

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a multitude of active ingredients for agrochemicals and pharmaceuticals, which can be considered highly specialized functional materials. nih.gov The inclusion of the TFMP group often enhances metabolic stability and other physicochemical properties.

In the realm of optoelectronics, the unique electronic properties of substituted pyridines are harnessed to create materials with specific functions. For example, some pyridine derivatives are investigated for their use as fluorescent molecular sensors, where changes in their emission spectra can signal alterations in the local environment, such as during polymerization processes. mdpi.com Research on highly luminescent push-pull purine (B94841) systems, which share structural similarities with aminopyridines, shows that chemical modification can yield compounds with intense fluorescence and bipolar charge-transporting abilities suitable for organic light-emitting diodes (OLEDs). nih.gov The combination of an electron-donating amino group and an electron-withdrawing trifluoromethyl group in this compound creates a "push-pull" electronic structure, which is a common design strategy for developing materials with enhanced optical and electronic properties, including potential for strong fluorescence. nih.govresearchgate.net

Table 2: Functional Properties of Related Pyridine and Aminopyridine Derivatives

| Compound Type | Functional Property | Potential Application | Reference |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | Fluorescence Sensing, Polymerization Co-initiator | Monitoring polymerization, Photo-initiation systems | mdpi.com |

| 2/6-Amino-substituted Push-Pull Purines | Intense Blue Fluorescence, Charge Transport | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

| 2-Amino-6-chloro-4-arylpyridine-3,5-dicarbonitriles | Strong Solvatochromism, High Fluorescence Quantum Yield | Optoelectronic materials, Fluorescent dyes | researchgate.net |

While a specific single-crystal X-ray diffraction study for this compound is not available in the cited literature, its physical properties and the analysis of structurally similar compounds allow for a detailed prediction of its solid-state characteristics. The compound is a solid at room temperature, appearing as a white to yellow powder or crystalline material. thermofisher.comottokemi.com

The molecular structure of this compound is poised to form robust intermolecular interactions that dictate its crystal packing. The primary interaction is expected to be hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This configuration strongly favors the formation of N-H···N hydrogen bonds, which typically lead to the assembly of molecules into dimers with an R²₂(8) graph-set motif or into one-dimensional chains. nih.gov

Table 3: Physical and Structural Properties of this compound

| Property | Value/Description | Reference |

| Chemical Formula | C₆H₅F₃N₂ | sigmaaldrich.com |

| Molecular Weight | 162.11 g/mol | sigmaaldrich.com |

| Physical Form | Solid; Crystals or powder | sigmaaldrich.comthermofisher.com |

| Melting Point | 85-89 °C | sigmaaldrich.com |

| Predicted Intermolecular Interactions | N-H···N hydrogen bonding, π-stacking, C-H···F interactions | nih.govnih.govnih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

Future research will undoubtedly focus on the exploration of novel derivatization strategies of the 2-amino-6-(trifluoromethyl)pyridine core to enhance its biological activity and selectivity. The amino group at the 2-position serves as a key handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities to probe interactions with biological targets.

One promising avenue is the synthesis of a series of amide and sulfonamide derivatives. By reacting the amino group with a range of substituted acyl chlorides and sulfonyl chlorides, a library of compounds with varying electronic and steric properties can be generated. For instance, the introduction of aromatic or heteroaromatic rings can lead to additional π-π stacking or hydrogen bonding interactions with target proteins, potentially increasing potency. Structure-activity relationship (SAR) studies will be crucial in this context to identify the key molecular features that govern bioactivity. For example, in related aminopyridine derivatives, substitutions on a central aromatic linker with groups like cyano, fluorine, and trifluoromethyl have been shown to modulate bioactivity nih.gov.

Another innovative approach involves bioisosteric replacement strategies. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's pharmacokinetic or toxicological profile while maintaining its biological activity spirochem.comufrj.brcambridgemedchemconsulting.comslideshare.net. For the this compound scaffold, the amino group could be replaced with other hydrogen-bond donors, or the pyridine (B92270) ring itself could be substituted with other heterocycles to explore new chemical space and intellectual property opportunities.

Furthermore, the development of peptide derivatives represents a sophisticated strategy to enhance target specificity. The incorporation of the 2-(trifluoromethyl)pyridine moiety into peptide sequences can create peptidomimetics with unique biomedical properties researchgate.net. This approach allows for the precise positioning of the pharmacophore to interact with specific amino acid residues in a target protein.

| Derivatization Strategy | Potential Enhancement | Rationale |

| Amide/Sulfonamide Synthesis | Increased potency and selectivity | Introduction of diverse functional groups for optimized target interaction. |

| Bioisosteric Replacement | Improved ADME/T properties | Modification of physicochemical properties while retaining bioactivity. |

| Peptide Conjugation | Enhanced target specificity | Precise positioning of the pharmacophore within a peptide sequence. |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Drug Discovery

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. These in silico methods provide a deeper understanding of the molecular interactions that govern biological activity and can guide the design of more potent and selective compounds.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound derivatives when bound to a target protein nih.govacs.orgnih.govfrontiersin.org. These simulations can reveal the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the role of water molecules in mediating interactions. For instance, MD simulations could be used to investigate how different substituents on the aminopyridine scaffold affect the conformational flexibility of the ligand in the binding pocket of a kinase, providing insights for the design of more effective inhibitors.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide detailed information about the electronic properties of these molecules researchgate.netnih.gov. DFT calculations can be used to determine the molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of this compound derivatives. This information is valuable for understanding the reactivity of the compounds and their ability to participate in various non-covalent interactions with their biological targets.

These computational approaches, when used in conjunction, can create a powerful predictive platform for the rational design of novel derivatives. For example, a workflow could involve initial virtual screening of a library of virtual compounds using molecular docking, followed by more rigorous binding free energy calculations and MD simulations for the most promising candidates. This integrated approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Studying protein-ligand dynamics | Binding stability, key interactions, conformational changes. |

| Density Functional Theory (DFT) | Determining electronic properties | Reactivity, electrostatic potential, orbital energies. |

| Virtual Screening/Molecular Docking | High-throughput in silico screening | Identification of potential lead compounds. |

Development of Sustainable and Scalable Synthetic Routes for Industrial Production

The translation of a promising drug candidate from the laboratory to the market is critically dependent on the development of sustainable and scalable synthetic routes for its industrial production. Future research in this area for this compound and its derivatives will focus on green chemistry principles to minimize environmental impact and ensure economic viability.

Current synthetic methods for trifluoromethylpyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste jst.go.jpnih.gov. A key goal for future research is the development of more efficient and environmentally friendly synthetic strategies. This could involve the use of catalytic methods to reduce the number of synthetic steps and improve atom economy. For instance, developing a one-pot synthesis from readily available starting materials would be a significant advancement google.comresearchgate.net.

Process intensification is another important aspect of scalable synthesis. This involves the use of technologies such as continuous flow reactors, which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. For the synthesis of related compounds like 2-fluoro-6-(trifluoromethyl)pyridine, processes have been developed that are industrially feasible and aim for high yield and purity google.com. Similar approaches could be adapted for this compound.